

Comparative Guide to Validated Analytical Methods for Lansoprazole N-oxide

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Compound of Interest		
Compound Name:	Lansoprazole N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of **Lansoprazole N-oxide**, a known impurity and degradation product of the proton pump inhibitor Lansoprazole. The following sections present a comprehensive overview of various techniques, their experimental protocols, and performance data to aid in the selection of the most suitable method for your research and quality control needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate quantification of **Lansoprazole N-oxide** in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. A summary of their performance characteristics is presented below.



Method	Linearity (R²)	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD)	Limit of Quantitatio n (LOQ)
HPLC	>0.999	98-102%	<2.0%	Typically in the μg/mL range	Typically in the μg/mL range
UPLC	>0.998	93.5-106.5% for impurities[1]	<2.0% for impurities[1]	Reported as S/N of 3[1]	Reported as S/N of 10[1]
UPLC- MS/MS	0.9972- 0.9991	94.78- 105.22% (expressed as % error 0.30-5.22%) [2]	Intraday: 2.98 ± 2.17% Interday: 3.07 ± 0.89%	2 ng/mL	Not explicitly stated, but linearity starts at 5 μg/mL

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A widely used method for the routine analysis of Lansoprazole and its impurities, including the N-oxide.

- Chromatographic Conditions:
 - Column: Octadecylsilane chemically bonded silica (C18), 4.6 mm x 25 cm, 5 μm packing.
 - Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), with pH adjusted to 7.0 using phosphoric acid.
 - Flow Rate: Approximately 1 mL/min.



Detection: UV detector at 285 nm.

Injection Volume: 40 μL.

• Sample Preparation:

- Standard Solution: An accurately weighed quantity of USP Lansoprazole RS is dissolved in the internal standard solution to a known concentration.
- Test Solution: About 50 mg of Lansoprazole, accurately weighed, is transferred to a 10-mL volumetric flask, dissolved in, and diluted with the internal standard solution.

Ultra-Performance Liquid Chromatography (UPLC)

This technique offers faster analysis times and improved resolution compared to conventional HPLC.

- Chromatographic Conditions:
 - Column: Waters Acquity BEH C18.
 - Mobile Phase: A gradient program with Mobile Phase A (pH 7.0 phosphate buffer and methanol, 90:10 v/v) and Mobile Phase B (methanol and acetonitrile, 50:50 v/v).
 - o Detection: UV detector at 285 nm.
 - Run Time: The total run time is 11.0 minutes.
- Sample Preparation:
 - An accurately weighed portion of Lansoprazole pellets equivalent to 40 mg of Lansoprazole is transferred into a 100 mL volumetric flask.
 - Approximately 70 mL of diluent is added, and the flask is sonicated for 25 minutes.
 - The solution is then diluted to volume with the diluent.



Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method, particularly useful for the quantification of low-level impurities.

- Chromatographic Conditions:
 - Column: UPLC column (specifics not detailed in the provided context).
 - Mass Spectrometric Detection: Ion-trap time-of-flight (IT-TOF) with an ESI source in positive ion mode.
 - Monitored Transition: For Lansoprazole, the specific transition of m/z 370 → 252 is monitored.
- Sample Preparation:
 - A 3 mg/mL Lansoprazole suspension is prepared.
 - A 0.600 mL aliquot of the suspension is mixed with 8.4 mL of a 50/50 methanol/water mixture.
 - \circ A 100 µL aliquot of this mixture is further diluted with 800 µL of the 50/50 solvent mix.

Visualizing the Workflow

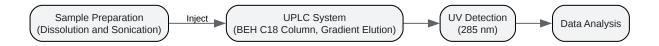
The following diagrams illustrate the logical flow of the analytical procedures.



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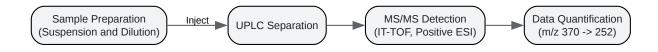
HPLC Analytical Workflow





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UPLC Analytical Workflow



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UPLC-MS/MS Analytical Workflow

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References

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- 2. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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